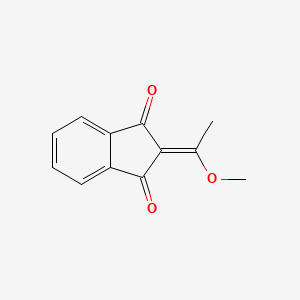
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CYC116 and belongs to the class of small molecule inhibitors. CYC116 has shown promising results as a potential therapeutic agent in the treatment of various diseases, including cancer.
Applications De Recherche Scientifique
Kinetics and Mechanism of Hydrolysis
Research has shown that compounds similar to "1-Cyclopentyl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea" undergo hydrolysis under certain conditions. For instance, cyclopentolate hydrochloride, which shares structural similarities, has been studied for its hydrolysis in alkaline solutions. The study employed a reversed-phase HPLC assay to investigate the kinetics of degradation, revealing that the compound degrades rapidly at higher pH values, following (pseudo) first-order kinetics at elevated temperatures. This research provides insights into the stability and degradation pathways of similar urea derivatives, which could be crucial for developing pharmaceutical formulations (A. Roy, 1995).
Hydrogen Bonding and Structural Studies
Another area of application involves the study of hydrogen bonding and the structure of substituted ureas. Solid-state NMR, vibrational spectroscopy, and single-crystal X-ray diffraction studies have been conducted on N,N-dimethyl-N-arylureas. These studies highlight the importance of understanding the molecular conformations and hydrogen bonding behaviors of urea derivatives. Such insights are vital for the design and synthesis of new compounds with desired physical and chemical properties (W. Kołodziejski et al., 1993).
Potential Anticancer Agents
Urea derivatives have also been evaluated for their potential as anticancer agents. Specifically, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and tested for their cytotoxicity against human adenocarcinoma cells in vitro. These studies not only explore the therapeutic potential of urea derivatives but also contribute to the development of new anticancer drugs. Such research underscores the importance of chemical synthesis in discovering and developing new treatments for cancer (R. Gaudreault et al., 1988).
Enzyme Inhibitory and Antioxidant Properties
Ureas derived from phenethylamines have been synthesized and evaluated for their enzyme inhibitory activities and antioxidant properties. These compounds have shown significant inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, as well as good antioxidant activities. Such research demonstrates the potential of urea derivatives in developing treatments for diseases associated with oxidative stress and enzyme dysregulation (Kadir Aksu et al., 2016).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)14-9-7-12(8-10-14)15(20)11-17-16(21)18-13-5-3-4-6-13/h7-10,13,15,20H,3-6,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYVKSNLVMFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

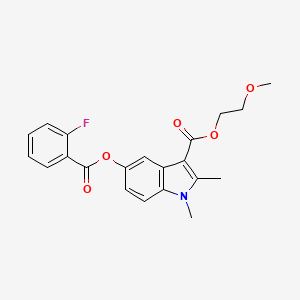
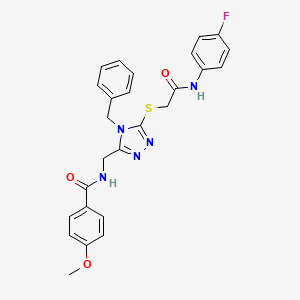
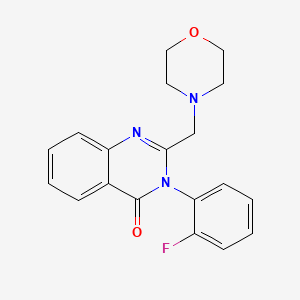
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
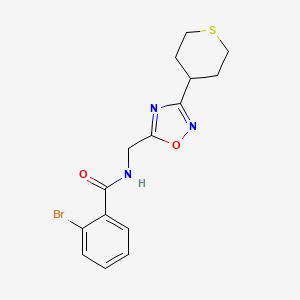

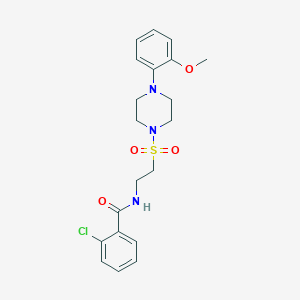
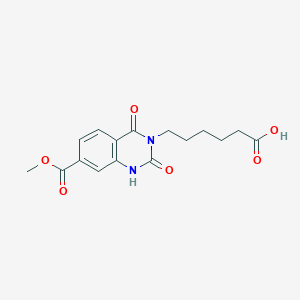
![9-(3-chlorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2445721.png)
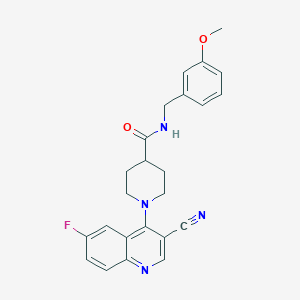
![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)

![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)
